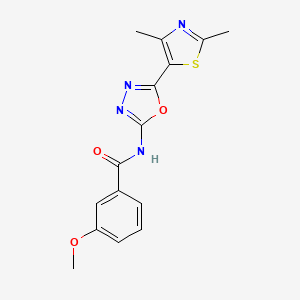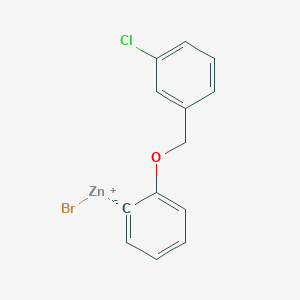
DI(Tert-butylperoxyisopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(Tert-butylperoxyisopropyl)benzene typically involves the reaction of tert-butyl hydroperoxide with isopropylbenzene in the presence of a catalyst such as sulfuric acid. The reaction mixture is then subjected to distillation to purify the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tert-butyl hydroperoxide and isopropylbenzene are mixed and reacted under controlled conditions. The product is then purified through a series of distillation and washing steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
DI(Tert-butylperoxyisopropyl)benzene primarily undergoes free radical reactions due to the presence of peroxide groups. These reactions include:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Reduction: It can be reduced in the presence of reducing agents.
Substitution: The peroxide groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents, acids, bases, and heavy metals. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce various oxidized products, while in reduction reactions, it can yield reduced species .
Scientific Research Applications
DI(Tert-butylperoxyisopropyl)benzene has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a cross-linking agent in the production of polymers such as polyethylene and polypropylene, enhancing their mechanical and thermal properties.
Material Science: The compound is employed in the development of advanced materials with improved durability and stability.
Biomedical Research: It is used in the synthesis of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: This compound is utilized in the manufacturing of rubber and plastic products, where it acts as a vulcanizing agent.
Mechanism of Action
The mechanism of action of DI(Tert-butylperoxyisopropyl)benzene involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate and propagate chemical reactions, leading to the formation of cross-linked polymer networks. The compound’s ability to generate free radicals makes it an effective initiator in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Dicumyl Peroxide (DCP): Another commonly used organic peroxide with similar applications in polymer cross-linking.
Bis(tert-butylperoxy)diisopropylbenzene: A compound with similar chemical structure and reactivity.
Uniqueness
DI(Tert-butylperoxyisopropyl)benzene is unique due to its high efficiency as a cross-linking agent, requiring lower concentrations compared to other peroxides to achieve the desired effect. Additionally, it produces fewer volatile by-products, making it a more environmentally friendly option .
Properties
Molecular Formula |
C20H34O4 |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1,3-bis(1-tert-butylperoxypropan-2-yl)benzene |
InChI |
InChI=1S/C20H34O4/c1-15(13-21-23-19(3,4)5)17-10-9-11-18(12-17)16(2)14-22-24-20(6,7)8/h9-12,15-16H,13-14H2,1-8H3 |
InChI Key |
LABVSEXGUJJTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COOC(C)(C)C)C1=CC(=CC=C1)C(C)COOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14876821.png)
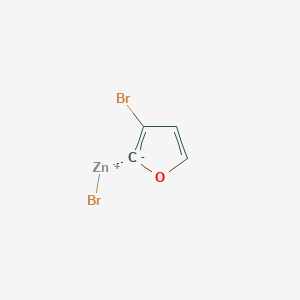
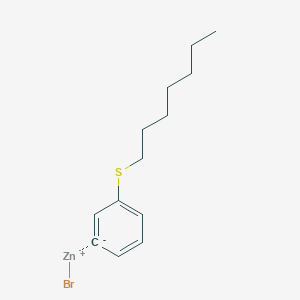
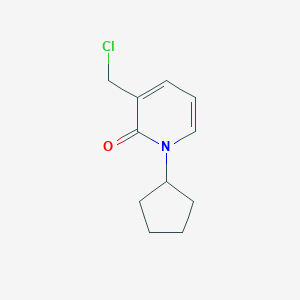
![2-((3-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-cyano-2-oxopropyl)thio)-4,6-dimethylnicotinonitrile](/img/structure/B14876849.png)
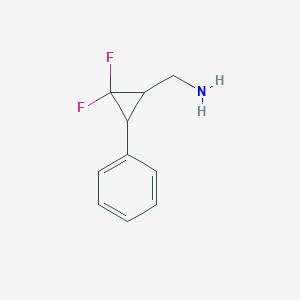
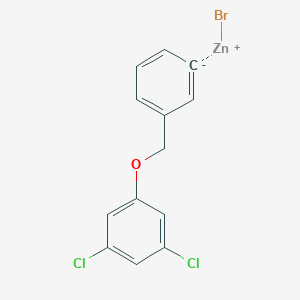
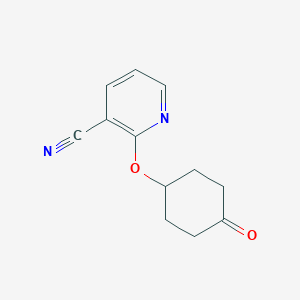
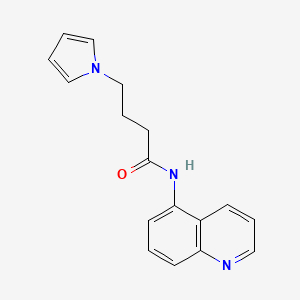
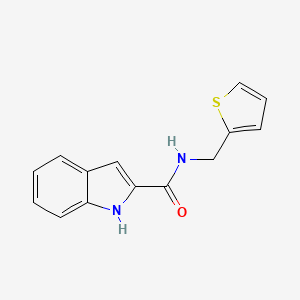
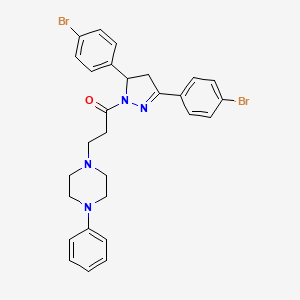
![2-Amino-4-hexyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14876889.png)
